2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of indole, triazole, and acetamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole and triazole moieties.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction and conditions but can include various substituted derivatives of the original compound
Scientific Research Applications
2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole and triazole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole and triazole derivatives, such as:
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of functional groups in 2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-17-8-10-18(11-9-17)29-25(33)16-36-27-31-30-26(21-15-28-22-7-5-4-6-20(21)22)32(27)23-14-19(34-2)12-13-24(23)35-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
InChI Key |
ZCSBRWSNDQSTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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